molecular formula C13H23N3O2S B7406416 N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide

N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide

Cat. No.: B7406416
M. Wt: 285.41 g/mol
InChI Key: YZZHEUOSWNVECJ-UHFFFAOYSA-N
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Description

N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide is a synthetic organic compound that features a pyrazole ring, a heptene chain, and a sulfonamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the propan-2-yl group: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide.

    Formation of the hept-6-ene chain: This can be introduced through a Wittig reaction or similar olefination method.

    Introduction of the sulfonamide group: This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The heptene chain can be oxidized to form epoxides or diols.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for sulfonamide reduction.

    Substitution: Electrophilic substitution on the pyrazole ring can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides or diols from the heptene chain.

    Reduction: Amines from the sulfonamide group.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the natural substrate or by binding to the active site. The pyrazole ring can interact with various proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-pyrazol-1-ylmethyl)hept-6-ene-1-sulfonamide
  • N-(1-pyrazol-1-ylethyl)hept-6-ene-1-sulfonamide
  • N-(1-pyrazol-1-ylpropan-2-yl)hex-5-ene-1-sulfonamide

Uniqueness

N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1-pyrazol-1-ylpropan-2-yl)hept-6-ene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-3-4-5-6-7-11-19(17,18)15-13(2)12-16-10-8-9-14-16/h3,8-10,13,15H,1,4-7,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZHEUOSWNVECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NS(=O)(=O)CCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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